N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and electrophilic reagents for nitration or sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and thiophene moieties can facilitate binding to specific sites on proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: An aromatic organic compound with a benzene-fused oxazole ring structure.
Benzothiazole: Similar to benzoxazole but with a sulfur atom replacing the oxygen atom.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in benzoxazole.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of the benzoxazole and thiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12N2O2S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2S/c21-17(16-9-4-10-23-16)19-13-6-3-5-12(11-13)18-20-14-7-1-2-8-15(14)22-18/h1-11H,(H,19,21) |
InChI Key |
DQHBWQKZLJCHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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